Methyl 3-Morpholinobenzoate
Overview
Description
Methyl 3-Morpholinobenzoate: is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . . This compound is typically used in various chemical syntheses and research applications due to its unique structure and reactivity.
Scientific Research Applications
Methyl 3-Morpholinobenzoate is widely used in scientific research due to its versatile reactivity and stability . Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Methyl 3-Morpholinobenzoate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be evacuated, and the chemical should be contained and cleaned up without creating dust .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-Morpholinobenzoate can be synthesized through the esterification of 3-Morpholinobenzoic acid with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-Morpholinobenzoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted morpholinobenzoates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Methyl 3-Morpholinobenzoate involves its interaction with various molecular targets through its ester and morpholine functional groups . These interactions can lead to the modulation of enzymatic activities or binding to specific receptors, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- Methyl 4-Morpholinobenzoate
- Methyl 2-Morpholinobenzoate
- Ethyl 3-Morpholinobenzoate
Comparison: Methyl 3-Morpholinobenzoate is unique due to the position of the morpholine ring on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.
Properties
IUPAC Name |
methyl 3-morpholin-4-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHOTUXOPYLESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932499 | |
Record name | Methyl 3-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145127-37-3 | |
Record name | Methyl 3-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.